molecular formula C8H10N2O B1592171 N-(4-methylpyridin-3-yl)acetamide CAS No. 52090-68-3

N-(4-methylpyridin-3-yl)acetamide

Cat. No.: B1592171
CAS No.: 52090-68-3
M. Wt: 150.18 g/mol
InChI Key: WRPYDRDMRXJIJA-UHFFFAOYSA-N
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Description

N-(4-Methylpyridin-3-yl)acetamide (CAS: 52090-68-3) is a pyridine derivative with the molecular formula C₈H₁₀N₂O and a molar mass of 150.18 g/mol. Its structure features an acetamide group (-NHCOCH₃) attached to the 3-position of a 4-methylpyridine ring. Key physicochemical properties include a predicted density of 1.137 g/cm³, boiling point of 314.4°C, and pKa of 14.20, indicating moderate basicity . This compound is utilized as an intermediate in pharmaceutical synthesis, notably in the production of tofacitinib impurities , and has been studied in the context of SARS-CoV-2 main protease inhibition .

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPYDRDMRXJIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609801
Record name N-(4-Methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-68-3
Record name N-(4-Methyl-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52090-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methylpyridin-3-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 4-methylpyridin-3-amine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine reacting with acetic anhydride to form the acetamide derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-methylpyridin-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : Forms corresponding N-oxides.
  • Reduction : Converts the acetamide group to an amine.
  • Substitution : The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Major Products Formed

Reaction TypeMajor Products
OxidationN-oxides
Reduction4-methylpyridin-3-amine
SubstitutionVarious substituted pyridine derivatives

Scientific Research Applications

N-(4-methylpyridin-3-yl)acetamide has several noteworthy applications across various scientific disciplines:

Chemistry

It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

This compound is being investigated for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of various bacterial strains, suggesting its utility in combating infections.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Gram-positiveEffective against multiple strains
Gram-negativeEffective against selected strains
  • Anti-inflammatory Effects : It has shown promise in modulating inflammatory pathways, which could have implications for treating conditions like arthritis.

Medicine

Research is ongoing into its therapeutic effects across various diseases. Its role as a precursor in drug development emphasizes its importance in pharmaceutical chemistry.

Industrial Applications

This compound is utilized in the production of pharmaceuticals and agrochemicals, highlighting its relevance in industrial chemistry.

While specific biological targets and mechanisms of action remain largely uncharacterized, similar compounds typically exhibit interactions through:

  • Receptor Binding : Influencing signaling pathways.
  • Enzyme Inhibition : Affecting critical biochemical pathways related to inflammation and cell proliferation.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineInhibition (%) at 10 µM
PC-335%
MCF-738%
A54932%

These findings indicate that structural modifications could enhance anticancer efficacy.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often influences cellular processes like signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

To contextualize the properties and applications of N-(4-methylpyridin-3-yl)acetamide, the following compounds are analyzed:

Structural Analogues with Pyridine/Phenyl Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications
This compound C₈H₁₀N₂O 150.18 4-methylpyridine, acetamide SARS-CoV-2 protease inhibition
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide C₁₄H₁₃ClN₂O 260.72 3-chlorophenyl, 4-methylpyridine Binds SARS-CoV-2 protease (PDB: 5RH2)
N-(4-(Pyridin-3-yl)phenyl)acetamide C₁₃H₁₂N₂O 212.25 Biphenyl linkage, pyridine Intermediate in kinase inhibitors
2-(3-Methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide C₁₅H₁₆N₂O 240.30 3-methylphenyl, 4-methylpyridine Not reported; structural analogue

Key Observations :

  • Substituent Effects : The addition of a 3-chlorophenyl group (as in 5RH2) increases molecular weight by ~110 g/mol compared to the parent compound, enhancing binding affinity to SARS-CoV-2 protease (-22 kcal/mol) via interactions with HIS163 and ASN142 .
  • Bioactivity : this compound’s simpler structure limits its direct therapeutic use compared to derivatives like 5RH2, which exhibit stronger antiviral activity .
Complex Heterocyclic Analogues
  • Its complexity contrasts with the simplicity of this compound, highlighting trade-offs between synthetic accessibility and pharmacological potency.
  • 2-[3-(Acetamidomethyl)-5-chlorophenyl]-N-(4-methylpyridin-3-yl)acetamide (C₁₇H₁₈ClN₃O₂, 340.80 g/mol): This bifunctional acetamide features a chlorophenyl-acetamidomethyl group, likely enhancing cellular permeability but complicating synthesis .
Pharmacologically Active Derivatives
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38): Exhibits anti-cancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells) due to quinazoline sulfonyl groups, which are absent in this compound .

Biological Activity

N-(4-methylpyridin-3-yl)acetamide is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various scientific domains.

This compound has the chemical formula C8H10N2OC_8H_{10}N_2O and is characterized by a pyridine ring substituted with an acetamide group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically relevant derivatives .

The specific biological targets and mechanisms of action for this compound remain largely uncharacterized. However, similar compounds typically interact with biological systems through:

  • Receptor Binding : Many pyridine derivatives exhibit affinity for specific receptors, potentially influencing signaling pathways.
  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains, suggesting a role in combating infections. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could have implications for treating conditions such as arthritis or other inflammatory diseases.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, cytotoxicity was evaluated against human prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines. Results indicated varying degrees of inhibition in cell proliferation, with some derivatives demonstrating significant anticancer activity .

Cell Line Inhibition (%) at 10 µM
PC-335%
MCF-738%
A54932%

These findings suggest that modifications to the compound's structure could enhance its anticancer efficacy.

Pharmacological Applications

This compound is being explored for its potential therapeutic applications beyond antimicrobial and anticancer activities. Its role as a building block in the synthesis of more complex pharmaceutical agents highlights its importance in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.